![molecular formula C7H8O3 B1662030 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 67911-21-1](/img/structure/B1662030.png)

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHKEDLPBJLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438803 | |

| Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67911-21-1 | |

| Record name | 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67911-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067911211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of Caronic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize caronic anhydride (also known as 3,3-dimethyl-1,2-cyclopropanedicarboxylic anhydride). As a strained cyclic anhydride, its unique structural features give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming structural integrity, assessing purity, and monitoring reactions in synthetic and medicinal chemistry applications.

Caronic anhydride is a white to off-white crystalline solid at room temperature and is moderately soluble in common organic solvents like ethanol, acetone, and chloroform.[1] Its molecular formula is C7H8O3, with a molecular weight of 140.14 g/mol .[1][2] The molecule's core consists of a cyclopropane ring fused to a five-membered anhydride ring, a structure that imparts significant ring strain and chemical reactivity. This guide will detail the expected outcomes and interpretative logic for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For caronic anhydride, the most informative region of the IR spectrum is where the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations occur.

Causality Behind the Spectrum: The anhydride functional group is characterized by two carbonyl groups linked by an oxygen atom.[3] This arrangement leads to two distinct C=O stretching vibrations: a symmetric stretch (where both C=O bonds stretch in phase) and an asymmetric stretch (where they stretch out of phase).[3] Because caronic anhydride is a saturated, cyclic five-membered anhydride, these peaks appear at higher wavenumbers compared to acyclic or larger ring anhydrides.[3][4]

Expected Spectral Features:

-

Asymmetric C=O Stretch: A strong absorption band is expected in the range of 1870–1845 cm⁻¹.[3]

-

Symmetric C=O Stretch: Another strong band should appear between 1800–1775 cm⁻¹.[3] For cyclic anhydrides, this lower-wavenumber peak is typically the more intense of the two.[3]

-

C-O-C Stretch: A strong, broad absorption band resulting from the C-O single bond stretching within the anhydride ring is anticipated in the 1300–1000 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, powdered sample of caronic anhydride directly onto the ATR crystal. No further preparation is necessary.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of caronic anhydride.

Causality Behind the Spectrum: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The strained cyclopropane ring and the electron-withdrawing nature of the adjacent carbonyl groups significantly influence the chemical shifts of the ring protons.

Expected Spectral Features:

-

Methyl Protons (-CH₃): The two methyl groups are chemically equivalent and attached to a quaternary carbon. They are expected to appear as a single, sharp singlet, integrating to 6 protons.

-

Cyclopropane Protons (-CH-): The two protons on the cyclopropane ring are also equivalent. Due to the ring strain and proximity to the carbonyls, they will be deshielded and appear as a singlet integrating to 2 protons. Protons on carbons adjacent to carbonyl groups typically absorb near δ 2.0-2.5 ppm.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of caronic anhydride in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Causality Behind the Spectrum: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is determined by its hybridization and electronic environment. The carbonyl carbons are highly deshielded due to the attached electronegative oxygen atoms.

Expected Spectral Features:

-

Carbonyl Carbons (C=O): These will be the most deshielded carbons, appearing as a single peak in the δ 160-180 ppm region. Due to the lack of attached protons, this peak will typically have a lower intensity.

-

Quaternary Cyclopropane Carbon (C(CH₃)₂): The carbon atom bonded to the two methyl groups will appear at a distinct chemical shift.

-

Methine Cyclopropane Carbons (-CH-): The two equivalent CH carbons of the cyclopropane ring will give rise to a single peak.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single, typically more intense, peak in the upfield region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality Behind the Spectrum: In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The anhydride group is prone to characteristic losses of carbon monoxide (CO) and carbon dioxide (CO₂).

Expected Spectral Features:

-

Molecular Ion Peak (M⁺•): The spectrum should show a peak corresponding to the intact molecular ion at a mass-to-charge ratio (m/z) of 140.14.

-

Key Fragmentation Peaks:

-

[M - CO]⁺•: Loss of a carbon monoxide molecule (28 Da).

-

[M - CO₂]⁺•: Loss of a carbon dioxide molecule (44 Da).[5]

-

Acylium Ions: Formation of prominent acylium ions is a common fragmentation pathway for anhydrides.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Characterization of Caronic Anhydride

Caption: General workflow for the structural elucidation of caronic anhydride.

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Structural Significance |

| IR | Asymmetric C=O Stretch | 1870–1845 cm⁻¹ (Strong) | Confirms cyclic anhydride |

| Symmetric C=O Stretch | 1800–1775 cm⁻¹ (Strong, Intense) | Confirms cyclic anhydride | |

| C-O-C Stretch | 1300–1000 cm⁻¹ (Strong) | Anhydride linkage | |

| ¹H NMR | Methyl Protons | Singlet, ~δ 1.2-1.5 ppm (6H) | Two equivalent -CH₃ groups |

| Cyclopropane Protons | Singlet, ~δ 2.0-2.5 ppm (2H) | Two equivalent -CH- groups | |

| ¹³C NMR | Carbonyl Carbons | δ 160-180 ppm | Two equivalent C=O groups |

| Quaternary Carbon | Distinct downfield shift | C(CH₃)₂ | |

| Methine Carbons | Distinct shift | Two equivalent -CH- groups | |

| Methyl Carbons | Upfield shift | Two equivalent -CH₃ groups | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 140 | Confirms molecular formula |

| Fragments | m/z 112, 96, etc. | Characteristic loss of CO, CO₂ |

This comprehensive spectroscopic approach provides a self-validating system for the unambiguous identification and characterization of caronic anhydride, ensuring the high level of scientific integrity required in research and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Introduction

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, commonly known as caronic anhydride, is a valuable bicyclic compound that serves as a versatile intermediate in the synthesis of a variety of organic molecules, including natural products and bioactive compounds.[1] Its unique and strained molecular architecture makes it an interesting subject for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation and characterization of such complex organic molecules.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation rooted in the fundamental principles of NMR and the specific structural features of this strained bicyclic system. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide actionable, field-proven insights.

Molecular Structure and Key Features

The structure of this compound is characterized by a fused ring system comprising a five-membered lactone ring and a three-membered cyclopropane ring. This arrangement results in significant ring strain, which profoundly influences its reactivity and its NMR spectral properties. The presence of a gem-dimethyl group on the cyclopropane ring and two carbonyl groups within the lactone ring are other key features that give rise to characteristic NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The spectrum is relatively simple, reflecting the molecule's symmetry.

Table 1: ¹H NMR Data for this compound in CDCl₃ at 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.86 | s | 1H | Bridgehead proton |

| 1.43 | d | 6H | Methyl groups |

Data sourced from Benchchem[1]

Interpretation of ¹H NMR Signals:

-

Bridgehead Protons (H-1 and H-5): The two bridgehead protons (on C1 and C5) are chemically and magnetically equivalent due to the molecule's symmetry. They appear as a singlet at 3.86 ppm. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups and the oxygen atom of the anhydride ring. The absence of splitting indicates that there are no vicinal protons to couple with, or the coupling constant is negligible.

-

Gem-Dimethyl Protons (on C-6): The six protons of the two methyl groups are also equivalent and resonate at 1.43 ppm.[1] The signal appears as a doublet, which is a key feature for interpretation. This splitting arises from geminal coupling to the bridgehead protons. The observed coupling constant of J = 7.2 Hz is typical for such interactions in strained ring systems.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃ at 126 MHz

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C2/C4 (Carbonyl C=O) |

| 105.6 | C3 (Ether oxygen-bearing C) |

| 25.9 | C6 (Quaternary methyl C) |

| 18.4 | CH₃ (Methyl groups) |

Data sourced from Benchchem[1]

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbons (C-2 and C-4): The two carbonyl carbons are equivalent and exhibit a signal at 175.5 ppm.[1] This chemical shift is characteristic of carbonyl groups in anhydrides.

-

Ether-Linked Carbon (C-3): The carbon atom bonded to the ether oxygen (C3) resonates at 105.6 ppm.[1] Its downfield position is a direct result of the deshielding effect of the adjacent oxygen atom.

-

Quaternary Cyclopropyl Carbon (C-6): The quaternary carbon of the cyclopropane ring, to which the two methyl groups are attached, appears at 25.9 ppm.[1] The upfield chemical shift is typical for carbons in a strained three-membered ring.

-

Methyl Carbons: The two equivalent methyl carbons give rise to a signal at 18.4 ppm.[1]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent magnetic field distortions.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR Sample Preparation.

Protocol for NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tuning and Matching: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256 or more, depending on the sample concentration.

-

-

Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the Free Induction Decay (FID) to obtain the final spectrum.

Advanced Spectral Interpretation: The Influence of the Bicyclo[3.1.0]hexane Core

The strained nature of the bicyclo[3.1.0]hexane system has a pronounced effect on the NMR parameters, particularly the coupling constants. The rigidity of the fused ring system fixes the dihedral angles between protons, which in turn dictates the magnitude of their coupling constants, a relationship described by the Karplus equation.

In the bicyclo[3.1.0]hexane ring system, the coupling constants are highly dependent on the stereochemical relationship (cis or trans) of the interacting protons. For instance, the coupling between the bridgehead protons and the protons on the cyclopropane ring is influenced by the fixed geometry. The observed doublet for the methyl groups suggests a significant geminal coupling to the bridgehead protons, a phenomenon often enhanced in strained systems.

Long-range couplings (over more than three bonds) are also possible in such rigid systems and can provide further structural insights, often elucidated through 2D NMR techniques like COSY and HMBC.

Caption: Key geminal coupling interaction in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are consistent with the proposed bicyclic structure, with the inherent ring strain significantly influencing the spectral parameters. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important synthetic intermediate. A thorough understanding of the principles outlined herein will empower scientists to leverage NMR spectroscopy to its full potential in the advancement of chemical research and drug development.

References

Foreword: Decoding Molecular Architecture Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Authored by a Senior Application Scientist

For researchers and professionals in drug development and organic synthesis, a profound understanding of a molecule's structure is paramount. This compound, also known as caronic anhydride, serves as a vital intermediate in the synthesis of complex pharmaceuticals, including the antiviral agent Boceprevir and the anti-leukemic natural product EBC-329.[1][2] Its unique bicyclic structure, featuring a strained cyclopropane ring fused to a five-membered anhydride ring, imparts specific reactivity and stereochemical properties that are critical to its function. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of this key synthetic building block. This guide offers an in-depth exploration of the IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and tailored for the discerning scientist.

The Molecular Blueprint: Structure and Its Spectroscopic Implications

The structure of this compound is a confluence of two key functional groups whose vibrational modes are exquisitely sensitive to their chemical environment: a cyclic anhydride and a cyclopropane ring.

References

Mass Spectrometry of Caronic Anhydride: From First Principles to Structural Elucidation

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of caronic anhydride (C₇H₈O₃, MW: 140.14), a critical building block in modern organic and pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a foundational understanding of the principles governing the ionization and fragmentation of this unique bicyclic anhydride. We will explore the strategic application of both "hard" and "soft" ionization techniques, primarily Electron Ionization (EI) and Chemical Ionization (CI), within a Gas Chromatography-Mass Spectrometry (GC-MS) framework. The core of this guide is a detailed elucidation of the EI-induced fragmentation pathways, providing researchers with the predictive tools necessary for confident structural verification and purity assessment. All methodologies are presented with an emphasis on the causal logic behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative for Caronic Anhydride

Caronic anhydride, systematically named 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, is a white crystalline solid possessing a strained bicyclic structure.[2][3] Its significance extends from its role as a versatile crosslinking agent in polymer chemistry to its critical function as a pharmaceutical intermediate in the synthesis of complex molecules like the hepatitis C protease inhibitor, Boceprevir.[1][2]

The compound's reactivity, stemming from the anhydride functionality, also makes it susceptible to hydrolysis, necessitating rigorous quality control.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled specificity and sensitivity for its characterization. This guide serves as a detailed roadmap for scientists and drug development professionals seeking to master the mass spectrometric analysis of this important compound.

Foundational Strategy: GC-MS for Caronic Anhydride Analysis

Given caronic anhydride's volatility (Boiling Point: 246 °C at 20 mmHg) and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for its routine analysis.[4] The gas chromatograph provides excellent separation of the analyte from solvents, impurities, or potential degradants, while the mass spectrometer offers definitive structural information.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, it would be a less direct approach for the native anhydride. Caronic anhydride lacks easily ionizable functional groups required for high-efficiency Electrospray Ionization (ESI), and its polar nature can be challenging for reversed-phase chromatography without derivatization.[5][6] Therefore, our focus will remain on the more direct and robust GC-MS workflow.

Experimental Protocol: A Self-Validating GC-MS Methodology

The following protocol is designed for robustness, providing a clear and defensible analytical workflow. The causality behind each parameter is explained to empower the analyst to adapt the method as needed.

3.1. Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh ~1 mg of the caronic anhydride standard or sample.

-

Dissolve in 1.0 mL of a high-purity, dry solvent such as acetone or chloroform.[1]

-

Causality: Caronic anhydride is sensitive to moisture and can hydrolyze to its dicarboxylic acid.[2] The use of a dry, inert organic solvent is critical to preserving the integrity of the analyte. Acetone is chosen for its volatility and compatibility with standard GC injection techniques.

-

-

Gas Chromatography Conditions:

-

Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250 °C.

-

Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation.

-

Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms).

-

Causality: This column phase provides excellent resolving power for a wide range of organic molecules and is robust enough for routine analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Causality: The temperature program is designed to ensure the analyte is well-focused at the start of the run and elutes as a sharp, symmetrical peak in a reasonable timeframe.

-

-

Mass Spectrometry Conditions:

-

Interface Temperature: 260 °C.

-

Causality: The transfer line temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS source.

-

Ion Source: Electron Ionization (EI) or Chemical Ionization (CI). Source temperature at 230 °C.

-

Mass Analyzer: Scan range from m/z 40 to 200.

-

Causality: This mass range comfortably encompasses the molecular weight of caronic anhydride (140.14) and its expected fragments.

-

3.2. GC-MS Experimental Workflow

Caption: A streamlined workflow for the GC-MS analysis of caronic anhydride.

Ionization Strategies: Unveiling Molecular Mass and Structure

The choice of ionization technique is a strategic decision that dictates the nature of the resulting mass spectrum. For comprehensive analysis, employing both EI and CI provides complementary and confirmatory data.

-

Electron Ionization (EI): The Structural Fingerprint EI is a "hard" ionization technique that bombards the analyte with high-energy (70 eV) electrons.[7] This process not only removes an electron to form a molecular ion (M⁺•) but also imparts significant excess internal energy, causing extensive and reproducible fragmentation.[7][8] The resulting pattern of fragment ions serves as a unique structural fingerprint, ideal for library matching and identity confirmation. The primary drawback is that the molecular ion peak at m/z 140 may be weak or entirely absent.

-

Chemical Ionization (CI): The Molecular Weight Anchor CI is a "soft" ionization technique that avoids the harshness of EI.[9] A reagent gas (e.g., methane) is introduced into the ion source at a higher pressure. The reagent gas is ionized by the electron beam, which in turn creates reagent ions (like CH₅⁺).[10] These ions gently transfer a proton to the analyte molecule via a low-energy chemical reaction, forming a stable protonated molecule, [M+H]⁺.[9] For caronic anhydride, this will produce an intense peak at m/z 141 , providing unambiguous confirmation of the molecular weight.

Deciphering the Code: EI Fragmentation of Caronic Anhydride

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The unique bicyclic structure of caronic anhydride dictates its decomposition pathways under Electron Ionization.

5.1. The Molecular Ion (M⁺•)

The initial ionization event produces the molecular ion at m/z 140 . Due to the inherent strain in the bicyclic ring system, this ion is expected to be of moderate to low abundance as it readily undergoes fragmentation to form more stable product ions.

5.2. Primary Fragmentation Pathways

The fragmentation of the caronic anhydride molecular ion is dominated by logical cleavages of the anhydride ring, driven by the elimination of stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

-

Pathway A: Loss of Carbon Monoxide (CO) A common fragmentation pathway for cyclic anhydrides involves the expulsion of a neutral CO molecule.[11] This results in the formation of a radical cation at m/z 112 .

-

[C₇H₈O₃]⁺• → [C₆H₈O₂]⁺• + CO

-

(m/z 140) → (m/z 112)

-

-

Pathway B: Loss of Carbon Dioxide (CO₂) The most characteristic fragmentation for many cyclic anhydrides is the loss of a CO₂ molecule, leading to a highly stable fragment. This produces an ion at m/z 96 .

-

[C₇H₈O₃]⁺• → [C₆H₈O]⁺• + CO₂

-

(m/z 140) → (m/z 96)

-

-

Pathway C: Formation of an Acylium Ion Ring opening followed by cleavage can lead to the formation of a stable acylium ion.[12] For caronic anhydride, a key acylium ion can be formed at m/z 97 . This likely involves the loss of a •CO₂H radical.

-

[C₇H₈O₃]⁺• → [C₆H₉O]⁺ + •CO₂H

-

(m/z 140) → (m/z 97)

-

-

Pathway D: Cyclopropane Ring Fragmentation Further fragmentation of the primary product ions can involve the cleavage of the strained cyclopropane ring. For instance, the ion at m/z 96 can lose a methyl radical (•CH₃) to form an ion at m/z 81 .

-

[C₆H₈O]⁺• → [C₅H₅O]⁺ + •CH₃

-

(m/z 96) → (m/z 81)

-

5.3. Proposed Fragmentation Scheme

Caption: Key EI fragmentation pathways for the caronic anhydride molecular ion.

5.4. Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum of caronic anhydride. The relative intensity of these peaks provides a robust basis for structural confirmation.

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure/Formula | Neutral Loss from Molecular Ion | Significance |

| 140 | [C₇H₈O₃]⁺• | - | Molecular Ion |

| 112 | [C₆H₈O₂]⁺• | CO | Loss of Carbon Monoxide |

| 97 | [C₆H₉O]⁺ | •CO₂H | Acylium Ion Formation |

| 96 | [C₆H₈O]⁺• | CO₂ | Key Diagnostic Ion : Loss of Carbon Dioxide |

| 81 | [C₅H₅O]⁺ | CO₂ + •CH₃ | Secondary fragmentation, loss of methyl |

Conclusion

The mass spectrometric analysis of caronic anhydride is a powerful tool for identity confirmation, purity assessment, and quality control in research and industrial settings. A well-designed GC-MS method, leveraging the complementary nature of Electron Ionization and Chemical Ionization, provides a complete analytical picture. EI delivers a rich fragmentation pattern that acts as a structural fingerprint, with key fragments arising from the characteristic loss of CO and CO₂. CI provides an unambiguous determination of the molecular weight. By understanding the underlying principles of these fragmentation pathways, researchers can confidently interpret their data, ensuring the integrity of their materials and the success of their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Caronic Anhydride | 67911-21-1 | TCI AMERICA [tcichemicals.com]

- 4. Caronic anhydride|67911-21-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 5. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bicyclic Anhydride in Modern Synthesis

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as caronic anhydride, is a bicyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its rigid, strained ring system and inherent chirality make it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the total synthesis of the anti-leukemic diterpene natural product EBC-329 and is a key component in the synthesis of the hepatitis C virus protease inhibitor, Boceprevir.[2][3] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, governs its reactivity and interactions with other molecules, making the elucidation of its solid-state structure a critical endeavor for rational drug design and the development of novel synthetic methodologies.

This guide provides an in-depth technical overview of the methodologies required to determine the crystal structure of this compound. While a publicly available crystal structure is not currently deposited in major crystallographic databases, this document outlines a robust, field-proven approach for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The protocols described herein are designed to be self-validating, providing researchers with a comprehensive roadmap for obtaining high-quality single crystals and solving the molecular structure of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is foundational to any crystallographic study. The table below summarizes the key physicochemical and spectroscopic data for this compound.[1][4]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Caronic anhydride, 3,3-dimethyl-1,2-cyclopropanedicarboxylic anhydride |

| CAS Number | 67911-21-1 |

| Molecular Formula | C₇H₈O₃ |

| Molar Mass | 140.14 g/mol |

| Melting Point | 53–57 °C |

| Boiling Point | 137 °C (14 mmHg) |

| Solubility | Soluble in methanol, moisture-sensitive |

| IR (KBr, cm⁻¹) | 1850 (C=O stretch), 1780 (cyclic anhydride) |

| ¹H NMR (CDCl₃, δ) | 1.38 (s, 6H, CH₃), 3.12 (m, 2H, CH₂), 4.25 (s, 1H, bridgehead H) |

Synthesis and Crystallization: A Protocol for Obtaining Diffraction-Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following protocol details a reliable method for the synthesis and crystallization of this compound.

Synthesis of this compound

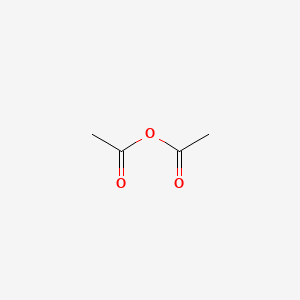

The synthesis of the title compound is typically achieved through the dehydration of cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid in 30 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The solid will gradually dissolve as the reaction proceeds.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation (137 °C at 14 mmHg) to yield a colorless oil which solidifies upon cooling.

Caption: Synthetic workflow for this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction requires careful control of saturation and temperature. Slow evaporation is a reliable technique for this compound.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent. A mixture of toluene and hexane is a good starting point.

-

Crystal Growth: Dissolve approximately 100 mg of the compound in 1 mL of toluene in a small, clean vial. Add hexane dropwise until the solution becomes slightly turbid.

-

Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 4 °C) and allow the solvent to evaporate slowly over several days.

-

Crystal Harvesting: Once well-formed, colorless, prismatic crystals are observed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) for mounting on the diffractometer.

Crystal Structure Determination: An X-ray Crystallography Workflow

The following section outlines the standard workflow for determining the crystal structure of this compound using single-crystal X-ray diffraction.

References

Physical properties of Caronic anhydride (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caronic anhydride (CAS 67911-21-1), a bicyclic lactone with the molecular formula C₇H₈O₃, is a pivotal intermediate in contemporary organic synthesis, notably in the development of pharmaceutical agents such as Boceprevir.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for ensuring the purity and integrity of resulting compounds. This guide provides an in-depth analysis of the melting point, boiling point, and solubility of caronic anhydride, grounded in established experimental data and theoretical principles. Methodologies for the determination of these properties are discussed, offering a framework for self-validating experimental protocols within a research and development setting.

Introduction: The Significance of Caronic Anhydride in Synthetic Chemistry

Caronic anhydride, systematically named 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, possesses a unique and strained ring system that imparts significant reactivity, making it a valuable building block in the synthesis of complex molecules.[1] Its utility as a pharmaceutical intermediate underscores the critical need for well-characterized physical constants to guide its use in laboratory and industrial settings.[1][2] This document serves as a definitive resource on these properties, synthesizing available data with practical insights for the discerning scientist.

Physical Properties of Caronic Anhydride: A Quantitative Overview

The physical state of caronic anhydride under standard conditions is a white to off-white crystalline solid.[1][2][3] Its appearance as a solid facilitates ease of handling and storage, though its sensitivity to moisture necessitates specific precautions to prevent hydrolysis.[1]

| Physical Property | Value | Notes |

| Melting Point | 52-57 °C | A range is typically observed, indicative of purity levels. |

| Boiling Point | 246 °C | At atmospheric pressure (760 mmHg). |

| 137 °C | At reduced pressure (14 mmHg). | |

| 143 °C | At reduced pressure (20 Torr). | |

| Solubility | ||

| Soluble | Methanol | |

| Moderately Soluble | Ethanol, Acetone, Chloroform | |

| Reactive | Water (hydrolyzes to the corresponding dicarboxylic acid) |

In-Depth Analysis of Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant that provides a reliable indication of its purity. For caronic anhydride, the reported melting point range is typically between 52 °C and 57 °C.[1][2][4][5][6] The existence of a range, rather than a sharp melting point, can be attributed to the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Experimental Protocol: Determination of Melting Point (Thiele Tube Method)

A calibrated thermometer and a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) are essential for this determination.

-

Sample Preparation: A small amount of finely powdered, dry caronic anhydride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the Thiele tube.

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The unique design of the Thiele tube ensures uniform heat distribution through convection currents in the oil.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Causality and Trustworthiness: This method is a self-validating system. A narrow melting point range (e.g., 1-2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point: Understanding Intermolecular Forces and Decomposition

The boiling point of caronic anhydride at atmospheric pressure is 246 °C.[4][5][6][7] This relatively high boiling point for a molecule of its molar mass (140.14 g/mol ) is a consequence of its polar nature, arising from the two carbonyl groups and the ether linkage within the anhydride ring. These features lead to significant dipole-dipole interactions between molecules, requiring a substantial amount of energy to overcome and transition into the gaseous phase.

Due to its thermal sensitivity, caronic anhydride is often distilled under reduced pressure to prevent decomposition. Boiling points at reduced pressures, such as 137 °C at 14 mmHg and 143 °C at 20 Torr, are reported.[8]

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints should be securely clamped and lubricated.

-

Sample Introduction: The caronic anhydride is placed in the distillation flask with a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 14-20 Torr).

-

Heating: The distillation flask is heated using a heating mantle.

-

Fraction Collection: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Causality and Trustworthiness: The choice to use vacuum distillation is dictated by the compound's thermal lability. A consistent boiling point during distillation is indicative of a pure substance. Any fluctuations in temperature may signal the presence of impurities with different volatilities.

Solubility: The Principle of "Like Dissolves Like"

The solubility of caronic anhydride is a critical parameter for its use in various reaction media. It is reported to be soluble in methanol and moderately soluble in other common organic solvents such as ethanol, acetone, and chloroform.[3][4][5][6] This solubility profile is consistent with its molecular structure. The polar anhydride and ether functionalities allow for favorable dipole-dipole interactions with polar protic solvents like methanol and ethanol, and with polar aprotic solvents like acetone. Its solubility in the less polar chloroform can be attributed to a combination of dipole-dipole interactions and London dispersion forces.

Conversely, caronic anhydride is sparingly soluble in water and reacts with it to form the corresponding dicarboxylic acid through hydrolysis of the anhydride ring.[3] This reactivity with water underscores the importance of handling and storing caronic anhydride under anhydrous conditions.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of caronic anhydride (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble. For water, any signs of reaction (e.g., gas evolution, change in pH) should also be noted.

Causality and Trustworthiness: This systematic approach provides a reliable qualitative assessment of solubility. The results directly inform the choice of appropriate solvents for reactions, recrystallization, and analytical techniques such as NMR spectroscopy.

Visualization of Molecular Structure and Property Relationships

The interplay between the molecular structure of caronic anhydride and its physical properties can be visualized as follows:

Caption: Relationship between caronic anhydride's structure and its physical properties.

Conclusion

The physical properties of caronic anhydride—its melting point, boiling point, and solubility—are direct consequences of its unique molecular structure. A comprehensive understanding and careful experimental determination of these properties are essential for its successful application in research and drug development. The protocols and principles outlined in this guide provide a robust framework for handling and utilizing this important synthetic intermediate with confidence and precision.

References

- 1. nbinno.com [nbinno.com]

- 2. Caronic Anhydride CAS 67911-21-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 67911-21-1,Caronic anhydride | lookchem [lookchem.com]

- 5. 67911-21-1 | CAS DataBase [m.chemicalbook.com]

- 6. Caronic anhydride | 67911-21-1 [chemicalbook.com]

- 7. Caronic anhydride|67911-21-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 8. echemi.com [echemi.com]

Ring-opening reactions of Caronic anhydride

An In-Depth Technical Guide to the Ring-Opening Reactions of Caronic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caronic anhydride, formally known as 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, is a strained bicyclic anhydride that serves as a pivotal building block in modern organic synthesis.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of high-value compounds, including the hepatitis C protease inhibitor Boceprevir.[2][3] The inherent ring strain and the presence of two highly electrophilic carbonyl carbons make caronic anhydride susceptible to a variety of regioselective and stereoselective ring-opening reactions. This guide provides a comprehensive exploration of these transformations, detailing the underlying mechanisms, experimental considerations, and synthetic applications. We will delve into reactions with a range of nucleophiles, including water, alcohols, amines, and hydride reagents, offering field-proven insights into optimizing these critical synthetic steps.

Introduction: The Structural and Chemical Landscape of Caronic Anhydride

Caronic anhydride is a white, crystalline solid with a melting point typically in the range of 53-57°C.[1] Its structure is characterized by the fusion of a cyclopropane ring with a five-membered anhydride ring, creating a strained and conformationally rigid system. This unique geometry is fundamental to its reactivity.

Synthesis and Handling: Caronic anhydride is typically prepared via the dehydration of its corresponding dicarboxylic acid, cis-caronic acid (3,3-dimethyl-cis-1,2-cyclopropanedicarboxylic acid), often using dehydrating agents like acetic anhydride or by thermal methods.[1][4] Due to its reactivity, particularly its sensitivity to moisture, it must be handled and stored under inert, dry conditions to prevent premature hydrolysis.[1][5]

Reactivity Profile: The reactivity of caronic anhydride is governed by the principles of nucleophilic acyl substitution.[6][7] The two carbonyl carbons are highly electrophilic, readily attacked by a wide array of nucleophiles. This attack leads to the cleavage of a carbonyl-oxygen bond and the opening of the anhydride ring, a process that is often thermodynamically favorable due to the release of ring strain.

The Core Mechanism: Nucleophilic Acyl Substitution

The ring-opening of caronic anhydride follows a classic two-step addition-elimination mechanism, characteristic of carboxylic acid derivatives.[5][6]

-

Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination (Ring-Opening): The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond, and in the process, the C-O single bond within the anhydride ring is cleaved. The departing oxygen acts as the leaving group, which is a carboxylate. This step constitutes the ring-opening.

The overall result is the formation of a substituted cis-3,3-dimethylcyclopropane carboxylic acid derivative.

Caption: General mechanism of caronic anhydride ring-opening.

Ring-Opening Reactions by Nucleophile Class

The nature of the nucleophile dictates the final product. While the fundamental mechanism remains consistent, reaction conditions and workup procedures vary.

Hydrolysis: Reaction with Water

The reaction of caronic anhydride with water is a facile process that yields cis-caronic acid.[4][8] This reaction can occur even with atmospheric moisture, making anhydrous conditions crucial for storage and for reactions with other nucleophiles.[1][9]

-

Mechanism: Water acts as the nucleophile, attacking a carbonyl carbon. A subsequent proton transfer and ring-opening yield the dicarboxylic acid.[10] The reaction proceeds readily at room temperature without the need for a catalyst.[5]

-

Synthetic Relevance: While often an undesirable side reaction, controlled hydrolysis is the definitive method for preparing pure cis-caronic acid from the anhydride.

Alcoholysis: Synthesis of Monoesters

Alcohols react with caronic anhydride to produce valuable monoesters, which are versatile synthetic intermediates.[6][11]

-

Mechanism: The alcohol's oxygen atom serves as the nucleophile. The reaction is mechanistically analogous to hydrolysis.[12] To enhance the reaction rate, a base such as pyridine or an alkoxide is often used.[6][9][11] The base can act as a catalyst by deprotonating the alcohol, increasing its nucleophilicity, or by scavenging the carboxylic acid proton produced during the reaction.

-

Stereochemistry - The Desymmetrization Advantage: Caronic anhydride is a meso compound. It contains stereocenters but is achiral overall due to an internal plane of symmetry. The true synthetic power of its ring-opening is realized when using a chiral, non-racemic alcohol. This reaction breaks the molecule's symmetry, creating a chiral molecule from an achiral starting material in a process known as desymmetrization.[13] This approach can yield diastereomeric hemiesters with high selectivity, providing enantiomerically enriched products that are crucial in pharmaceutical synthesis.[13]

Caption: Desymmetrization of meso caronic anhydride.

Aminolysis: Synthesis of Amic Acids

The reaction with ammonia or primary/secondary amines is highly efficient, yielding the corresponding amic acids (compounds containing both an amide and a carboxylic acid).[6][11]

-

Mechanism: Amines are excellent nucleophiles and react readily with caronic anhydride.[6] The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to deprotonate the carboxylic acid formed, preventing the protonation of the nucleophilic amine.[9][11]

-

Application: This reaction is fundamental for introducing nitrogen-containing functionalities and is a key step in the synthesis of many biologically active molecules. The resulting amic acids can be further cyclized to form imides if desired.

Reductive Opening: Reaction with Hydride Reagents

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effect a ring-opening reduction.[6]

-

Mechanism: The reaction is complex. The hydride (H⁻) first attacks a carbonyl group, initiating the ring-opening to form an intermediate containing a carboxylate and an aldehyde.[14][15] Both of these functional groups are then rapidly reduced by excess LiAlH₄ to primary alcohols. The overall transformation converts the anhydride into a diol.

-

Control: Using a less reactive, sterically hindered reducing agent, such as lithium tri(t-butoxy)aluminum hydride, may allow for the selective reduction to stop at the aldehyde-carboxylate stage, providing access to different synthetic intermediates.[6]

Summary of Ring-Opening Reactions

| Nucleophile | Reagent Example(s) | Product Type | Key Conditions / Insights |

| Water | H₂O | Dicarboxylic Acid | Facile reaction, often uncatalyzed.[5] Must be avoided to prevent starting material degradation. |

| Alcohol | ROH, Pyridine | Monoester / Hemiester | Base catalysis is common.[11] Use of chiral alcohols leads to desymmetrization.[13] |

| Amine | RNH₂, R₂NH | Amic Acid | Requires two equivalents of amine.[11] A highly efficient transformation. |

| Hydride | LiAlH₄ | Diol | Involves initial ring-opening followed by complete reduction of both carbonyl-derived groups.[6][15] |

| Organometallic | RMgX (Grignard) | Tertiary Alcohol | Requires excess reagent; proceeds via a ketone intermediate.[6][14] |

Experimental Protocol: Diastereoselective Ring-Opening with a Chiral Alcohol

This protocol describes a general, self-validating procedure for the desymmetrization of caronic anhydride. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize a chiral hemiester from caronic anhydride using a chiral alcohol.

Materials:

-

Caronic Anhydride (1.0 eq)

-

Chiral Alcohol (e.g., (S)-(-)-1-Phenylethanol) (1.1 eq)

-

Pyridine (anhydrous, 1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Experimental workflow for diastereoselective ring-opening.

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

Reagent Addition:

-

Action: To the flask, add caronic anhydride (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved. Add the chiral alcohol (1.1 eq).

-

Causality: Using a slight excess of the chiral alcohol ensures the complete consumption of the limiting reagent (caronic anhydride). Anhydrous solvent is critical.

-

-

Initiation and Control:

-

Action: Cool the stirred solution to 0°C in an ice bath. Slowly add anhydrous pyridine (1.5 eq) dropwise via syringe.

-

Causality: Cooling the reaction controls the initial exotherm. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the carboxylic acid product, driving the reaction to completion.[9][11]

-

-

Reaction Progression:

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the caronic anhydride is consumed.

-

Causality: Monitoring ensures the reaction is stopped at the optimal time, preventing potential side reactions or degradation.

-

-

Workup and Extraction:

-

Action: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove any unreacted acid), and brine.

-

Causality: This aqueous workup systematically removes the catalyst and byproducts, isolating the desired neutral organic product.

-

-

Drying and Isolation:

-

Action: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Causality: Removal of all residual water is essential before final characterization.

-

-

Purification and Analysis:

-

Action: Purify the crude product via flash column chromatography on silica gel.

-

Causality: This step separates the desired diastereomeric product from any remaining starting materials or non-polar impurities. The diastereomeric ratio (d.r.) can be determined using ¹H NMR spectroscopy or chiral HPLC.

-

Conclusion

The ring-opening reactions of caronic anhydride are a cornerstone of its synthetic utility. By leveraging a diverse range of nucleophiles, chemists can access a wide array of functionalized cyclopropane derivatives. The ability to perform these reactions with high diastereoselectivity through desymmetrization makes caronic anhydride a particularly powerful tool for the construction of complex, stereochemically rich molecules. A thorough understanding of the mechanisms and careful control of experimental conditions, particularly the exclusion of moisture, are paramount to successfully employing this versatile reagent in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Caronic anhydride | 67911-21-1 [amp.chemicalbook.com]

- 3. Caronic anhydride | 67911-21-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 7. longdom.org [longdom.org]

- 8. proprep.com [proprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

The Biological Versatility of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: A Technical Primer for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as caronic anhydride, is a chiral bicyclic molecule that serves as a pivotal building block in medicinal chemistry. While its own biological activity is not extensively documented, its rigid, strained three-dimensional structure makes it an invaluable precursor for a diverse range of biologically active compounds. The inherent reactivity of its anhydride and cyclopropane rings allows for strategic chemical modifications, leading to derivatives with significant anticonvulsant, antiviral, and antifungal properties. This guide provides a comprehensive overview of the known biological activities stemming from this core structure, details the experimental protocols for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential.

Introduction: The Structural Significance of a Versatile Scaffold

This compound is a derivative of camphoric acid, a natural product historically recognized for its medicinal uses.[1] The defining features of this molecule are its bicyclo[3.1.0]hexane core, which imparts significant conformational rigidity, and the reactive anhydride functional group. This unique combination of stability and reactivity makes it a prized starting material in synthetic organic chemistry for the generation of complex bioactive molecules.[2]

The primary value of this compound in drug discovery lies in its role as a synthetic intermediate.[2] Its structure can be readily modified through ring-opening reactions of the anhydride, leading to the formation of amides, esters, and other derivatives. These reactions serve as a gateway to creating libraries of novel compounds for biological screening.[2] This guide will delve into the prominent biological activities observed in molecules derived from this versatile scaffold.

Key Biological Activities and Therapeutic Potential

Derivatives synthesized from this compound have demonstrated a wide spectrum of biological effects. The most notable of these are anticonvulsant, antiviral, and antifungal activities.

Anticonvulsant Properties

The rigid bicyclic structure inherited from the parent compound is a key feature in many neurologically active agents. A significant body of research has focused on camphor derivatives for the management of epilepsy. These compounds are typically evaluated for their ability to prevent seizures induced by either electrical or chemical stimuli in animal models.

The primary screening models for anticonvulsant drugs are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence seizures.[3][4] Derivatives such as spirohydantoins synthesized from camphor have shown potent anticonvulsant effects in these models. For example, studies have demonstrated that such derivatives can fully protect mice from pentylenetetrazol-induced seizures.

Antiviral Activity

The camphor scaffold has also been exploited to develop novel antiviral agents. Imines derived from camphor have been identified as a new class of compounds with potent inhibitory activity against influenza A viruses, including H1N1 and H5N1 strains. The mechanism of action is thought to involve the inhibition of viral entry or replication processes.

Evaluation of antiviral efficacy typically involves cell-based assays such as the plaque reduction assay or the cytopathic effect (CPE) inhibition assay.[5][6] These assays measure the ability of a compound to prevent virus-induced cell death or the formation of viral plaques in cell culture.

Antifungal and Antimicrobial Activity

A range of camphor derivatives, particularly those incorporating acylhydrazone and α-aminophosphonate moieties, have exhibited significant antifungal activity. These compounds have been tested against various fungal phytopathogens, demonstrating potential applications in agriculture. Some derivatives have also shown promising activity against Mycobacterium tuberculosis.

The standard method for quantifying antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC).[7][8] This is defined as the lowest concentration of the compound that prevents visible growth of the fungus in a liquid broth microdilution assay.

Methodologies for Biological Evaluation

The assessment of biological activity requires robust and validated experimental protocols. This section provides detailed methodologies for the key assays mentioned.

Protocol for Anticonvulsant Screening: MES and scPTZ Tests

Rationale: The MES and scPTZ tests are the cornerstones of early-stage anticonvulsant drug screening, providing insights into a compound's potential efficacy against different seizure types.[3]

Maximal Electroshock (MES) Test Protocol:

-

Animal Preparation: Use male ICR mice (20-25 g). Acclimate animals for at least 3 days before testing.[9]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). The dose and vehicle will depend on the compound's solubility and expected potency. Include a vehicle control group.

-

Electrode and Stimulus Application: At the time of predicted peak effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes.[10]

-

Endpoint Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10]

-

Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol:

-

Animal Preparation: As in the MES test.

-

Compound Administration: Administer the test compound at various doses.

-

Chemoconvulsant Injection: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[11]

-

Endpoint Observation: Place animals in isolation cages and observe for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[11]

-

Data Analysis: The ED50 is calculated as the dose that prevents clonic seizures in 50% of the animals.

Diagram: Anticonvulsant Screening Workflow

Caption: Workflow for anticonvulsant activity screening using MES and scPTZ models.

Protocol for Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

Rationale: This method determines the lowest concentration of a compound that inhibits fungal growth, providing a quantitative measure of its antifungal potency. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest concentration to be tested.[8]

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Harvest colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL in the test wells.[8]

-

Plate Preparation: Dispense 100 µL of RPMI-1640 medium into wells of a 96-well microtiter plate. Add 200 µL of the working antifungal solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on.[7]

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds. For camphor derivatives, SAR analyses have revealed key structural features that influence biological activity.[12]

-

For Antifungal Activity: Studies on camphor derivatives have shown that factors like the number of fluorine atoms, molecular weight, and the electronic properties of the molecule significantly impact antifungal efficacy.[12] For instance, certain acylhydrazone derivatives of camphoric acid show enhanced activity against fungal pathogens.

-

For Antiviral Activity: In the case of anti-influenza imine derivatives, the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene group has been identified as a critical pharmacophore responsible for the antiviral effect.

These insights guide medicinal chemists in making targeted modifications to the parent scaffold to enhance potency and selectivity.

Diagram: General Principle of SAR

Caption: Logical flow from the core scaffold to optimized lead compounds via SAR.

Future Directions and Conclusion

This compound is a testament to the power of scaffold-based drug discovery. While not a therapeutic agent itself, its derivatives have shown significant promise in addressing critical unmet medical needs in epilepsy and infectious diseases. The future of research in this area will likely focus on:

-

Expanding the Chemical Space: Synthesizing novel derivatives with diverse functional groups to explore a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

-

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 67911-21-1 | Benchchem [benchchem.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: A Drug Development Perspective

Introduction: Unveiling the Quantum Landscape of a Bicyclic Scaffold

In the intricate world of drug discovery, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior and interactions within a biological system. This guide delves into the quantum chemical calculations for 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a bicyclic organic compound with potential as a scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] Its rigid, three-dimensional structure presents a unique framework for the design of novel therapeutic agents.

Quantum chemical calculations offer a powerful lens through which we can examine the electronic structure, geometry, and energetic landscape of this molecule at the subatomic level.[9] By employing sophisticated computational methods, we can elucidate key molecular descriptors that are often difficult or impossible to obtain through experimental means alone. These insights are invaluable for researchers, scientists, and drug development professionals, enabling more rational and efficient drug design processes.[10][11]

This in-depth technical guide will provide a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for this compound. We will explore the causality behind the selection of computational methods, detail the step-by-step protocols for key analyses, and present the resulting data in a clear and actionable format. The overarching goal is to equip the reader with the knowledge to leverage these computational techniques for the advancement of their own research and development endeavors.

The Strategic Imperative: Why Quantum Calculations Matter in Drug Design

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates being a significant hurdle. Quantum chemical calculations can mitigate these risks by providing a deeper understanding of a molecule's intrinsic properties. For a scaffold like this compound, these calculations can inform:

-

Pharmacophore Modeling: By determining the precise three-dimensional arrangement of atoms and the distribution of electronic charge, we can identify the key features responsible for its potential biological activity.

-

Reactivity and Stability: Understanding the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can predict its reactivity, metabolic stability, and potential for off-target interactions.[12][13]

-

Spectroscopic Characterization: Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the synthesis and purity of novel derivatives.[14][15][16][17][18]

-